molecular formula C12H23N3O2 B7928925 N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928925
M. Wt: 241.33 g/mol
InChI Key: OYFQFQLEDRBCEL-UHFFFAOYSA-N
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Description

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic organic compound with a complex structure It features a cyclohexyl ring substituted with an acetyl-ethyl-amino group and an amino-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide typically involves multiple steps. One common route starts with the cyclohexylamine, which undergoes acetylation to introduce the acetyl group. This intermediate is then reacted with ethylamine under controlled conditions to form the acetyl-ethyl-amino derivative. Finally, the amino-acetamide moiety is introduced through a reaction with glycine or its derivatives under suitable conditions, such as in the presence of a coupling agent like dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is also crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylamino-cyclohexyl)-2-amino-acetamide
  • N-(4-Ethylamino-cyclohexyl)-2-amino-acetamide
  • N-(4-Methylamino-cyclohexyl)-2-amino-acetamide

Uniqueness

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[acetyl(ethyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-15(9(2)16)11-6-4-10(5-7-11)14-12(17)8-13/h10-11H,3-8,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFQFQLEDRBCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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